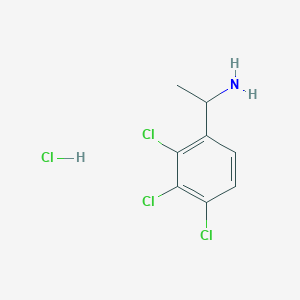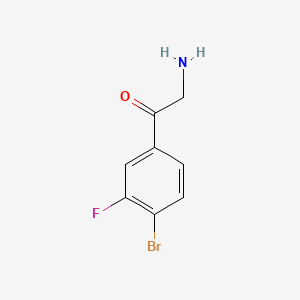
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8BrFNO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethanone moiety is substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-fluoroacetophenone with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, enhancing its binding affinity to target molecules. The exact pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with an amino group on the ethanone moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
2-amino-1-(4-bromo-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2 |
Clé InChI |
MAORYUGGHHRNAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CN)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


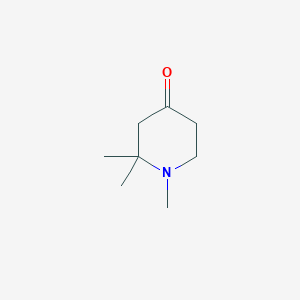


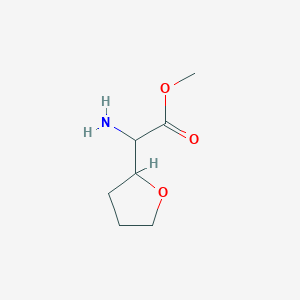
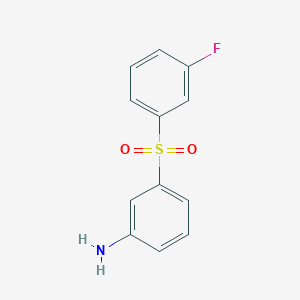
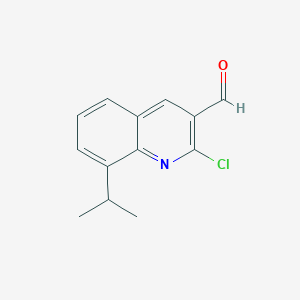
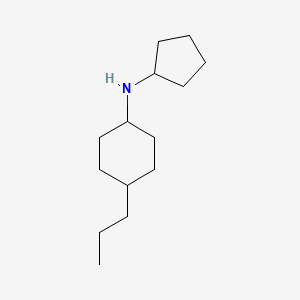

![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
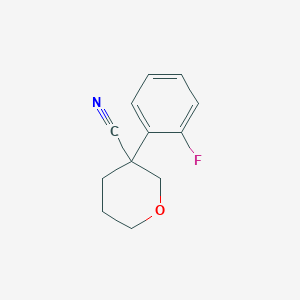
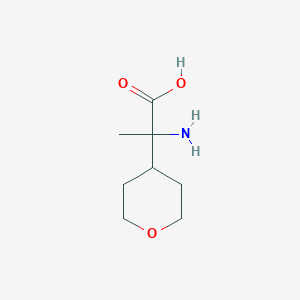
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
